

what is octadecyl thioglycolate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Octadecyl thioglycolate*

Cat. No.: *B162388*

[Get Quote](#)

An In-depth Technical Guide to **Octadecyl Thioglycolate**: Properties, Mechanisms, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl thioglycolate (OTG), also known as stearyl thioglycolate, is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a long C18 alkyl chain connected via an ester linkage. This unique structure imparts a dual character: the thiol group provides a reactive handle for surface anchoring and disulfide reduction, while the octadecyl tail confers significant hydrophobicity and facilitates self-assembly. While traditionally utilized in materials science for the formation of self-assembled monolayers (SAMs), its properties hold considerable, yet largely untapped, potential in the pharmaceutical and cosmetic sciences. This guide provides a comprehensive technical overview of OTG, detailing its core properties, synthesis, and mechanisms of action. Furthermore, it explores its established applications and proposes novel uses in advanced drug delivery systems, drawing parallels from the well-established chemistry of its constituent functional groups.

Core Chemical and Physical Properties

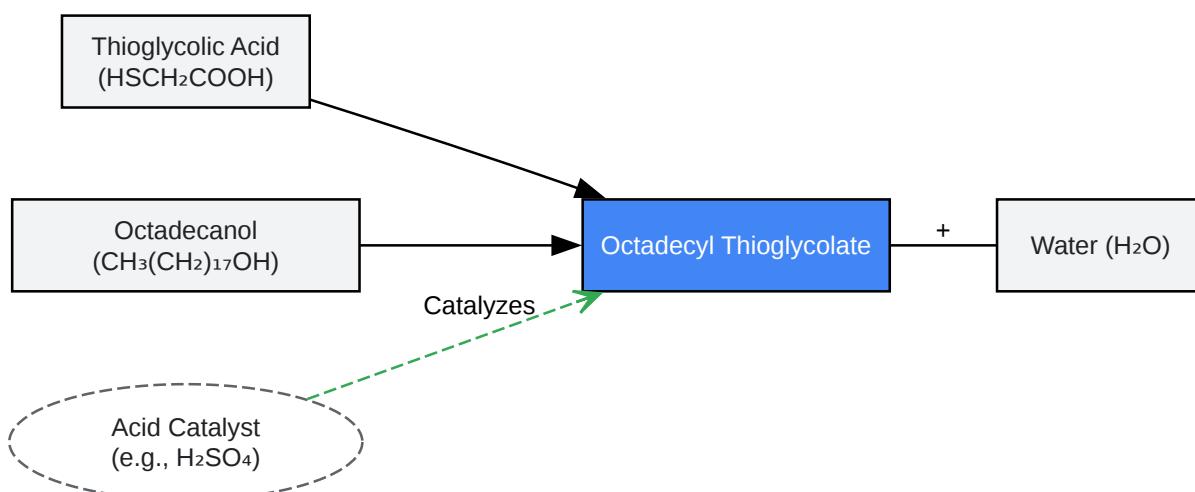
Octadecyl thioglycolate is the ester formed from thioglycolic acid and octadecanol (stearyl alcohol). Its identity and fundamental properties are crucial for understanding its behavior in various systems.

The structure of **Octadecyl Thioglycolate** consists of an 18-carbon alkyl chain (octadecyl group) linked to a thioglycolate moiety through an ester bond.

Caption: Chemical Structure of **Octadecyl Thioglycolate**.

Table 1: Chemical Identity of **Octadecyl Thioglycolate**

Identifier	Value
CAS Number	10220-46-9 [1] [2] [3] [4]
Molecular Formula	C ₂₀ H ₄₀ O ₂ S [1] [2] [3] [4] [5]
Molecular Weight	344.60 g/mol [1] [2] [3] [4]
IUPAC Name	octadecyl 2-sulfanylacetate [3]
Synonyms	Stearyl Thioglycolate, Mercaptoacetic Acid Octadecyl Ester, Thioglycolic Acid Stearyl Ester [1] [2] [3] [4] [5]


Table 2: Physicochemical Properties of **Octadecyl Thioglycolate**

Property	Value	Source
Physical State	White to light yellow solid, powder, or lump at 20°C. [2] [4]	TCI America [2]
Melting Point	28 °C [2] [4]	TCI America [2]
Boiling Point	431.7 °C at 760 mmHg [3]	Alfa Chemistry [3]
Solubility	Insoluble in water; soluble in nonpolar organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) due to the long alkyl chain.	Inferred from structure
Storage	Room temperature, in a cool, dark place is recommended. [2] [4]	TCI America [2]

Synthesis and Characterization

Synthesis Pathway

Octadecyl thioglycolate is synthesized via the esterification of thioglycolic acid with octadecanol (stearyl alcohol). The most common laboratory and industrial method is a Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Octadecyl Thioglycolate** via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol describes a representative method for synthesizing OTG.

Materials:

- Thioglycolic acid (1.0 eq)
- Octadecanol (1.1 eq)
- Concentrated sulfuric acid (0.05 eq)
- Toluene (as solvent, to facilitate water removal)

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add octadecanol and toluene. Heat the mixture until the alcohol dissolves completely.
- Addition of Reagents: Allow the solution to cool slightly before adding thioglycolic acid, followed by the dropwise addition of concentrated sulfuric acid.
- Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected azeotropically in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the final white, waxy solid.

Causality: The use of an excess of alcohol (1.1 eq) helps to drive the equilibrium towards the product side. The Dean-Stark apparatus is critical for removing water, which is a byproduct; its removal is essential to prevent the reverse hydrolysis reaction and achieve a high yield, in accordance with Le Châtelier's principle.

Characterization Techniques

- Nuclear Magnetic Resonance (^1H NMR): Provides structural confirmation by showing characteristic peaks for protons in the molecule, including the thiol (-SH), the methylene group adjacent to the sulfur, the ester linkage, and the long alkyl chain.
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups. Expect to see a sharp peak around 1740 cm^{-1} for the ester carbonyl (C=O) stretch, and a weaker peak around 2550 cm^{-1} for the thiol (S-H) stretch.
- Gas Chromatography (GC): As a primary method for assessing purity, GC separates OTG from any unreacted starting materials or byproducts. Commercial suppliers often use this method to certify purity levels.[2][4]

Mechanism of Action: A Tale of Two Ends

The functionality of OTG is dictated by its two distinct ends: the reactive thiol head and the passive, hydrophobic octadecyl tail.

The Thiol Group: Reactive Hub

The thiol group is a potent nucleophile and a mild reducing agent, enabling two primary reaction classes.

- Thiol-Disulfide Exchange: This is the foundational mechanism for the application of thioglycolates in cosmetics and biochemistry.[6][7] The thiolate anion (RS^-) attacks a disulfide bond ($\text{R}'-\text{S-S-R}'$), cleaving it and forming a new mixed disulfide. This reaction is critical for breaking down the rigid disulfide cross-links in keratin, the primary protein in hair, allowing it to be reshaped (perms) or removed (depilatories).[8][9]

OTG Thiolate + Protein Disulfide

 $\text{R-S}^- + \text{R}'\text{-S-S-R}'$

Transition State

 $[\text{R-S}\cdots\text{S}(\text{R}')\cdots\text{S-R}']^-$

Cleaved Protein + Mixed Disulfide

 $\text{R-S-S-R}' + \text{R}'\text{-S}^-$ [Click to download full resolution via product page](#)

Caption: Mechanism of Thiol-Disulfide Exchange.

- Thiol-Metal Surface Interaction: The thiol group has a strong affinity for noble metal surfaces, particularly gold. It chemisorbs onto the surface, losing the thiol proton and forming a strong,

semi-covalent gold-thiolate (Au-S) bond. This interaction is the basis for forming highly ordered Self-Assembled Monolayers (SAMs).

The Octadecyl Group: Hydrophobic Anchor

The long C18 alkyl chain is highly nonpolar and hydrophobic. When multiple OTG molecules are in proximity, van der Waals interactions between these chains drive them to pack closely together. This intermolecular force is the driving principle behind the formation of dense, crystalline-like SAMs on surfaces and the integration of OTG into lipid-based structures like micelles and liposomes.

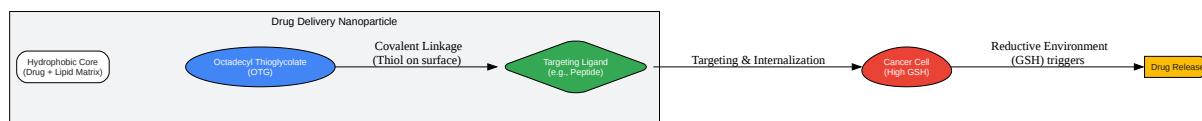
Applications in Science and Technology

Materials Science: Self-Assembled Monolayers (SAMs)

The primary and most well-documented application of OTG is in materials science as a component for forming SAMs.[\[2\]](#)[\[10\]](#)

Workflow for SAM Formation:

- Substrate Preparation: An atomically smooth gold substrate (e.g., vapor-deposited on mica or silicon) is cleaned meticulously to remove organic contaminants, typically using piranha solution or UV/ozone treatment.
- Immersion: The clean substrate is immersed in a dilute (e.g., 1 mM) solution of OTG in a solvent like ethanol or toluene.
- Assembly: Spontaneous assembly occurs as the thiol groups bind to the gold surface. Over time (minutes to hours), the octadecyl chains organize into a densely packed, quasi-crystalline monolayer.
- Rinsing and Drying: The substrate is removed, rinsed with fresh solvent to remove non-chemisorbed molecules, and dried under a stream of nitrogen.


The resulting surface is highly hydrophobic and can be used to control surface energy, wettability, and adhesion. These OTG-modified surfaces are model systems for studying interfacial phenomena and have applications in microfabrication, biosensors, and as anti-corrosion coatings.

Prospective Applications in Drug Development

While not a mainstream pharmaceutical excipient, the unique properties of OTG make it an intriguing candidate for advanced drug delivery systems. Its utility can be logically extrapolated from the known functions of thiols and lipids in this field.

A. Redox-Responsive Nanoparticles: Many cancer cells exhibit a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide, than healthy cells. This creates a highly reductive intracellular environment that can be exploited for targeted drug release. OTG could be used to functionalize nanoparticles in several ways:

- **Surface Stabilizer:** As a surface ligand on drug-loaded nanoparticles that are cross-linked by disulfide bonds. The external thiol groups of OTG would provide stealth properties or handles for further modification. Once internalized by a cancer cell, the high GSH concentration would cleave the disulfide cross-links, causing the nanoparticle to swell or disassemble and release its payload.[\[11\]](#)
- **Thiol-Maleimide Conjugation:** The thiol group of OTG can react specifically with maleimide-functionalized polymers or targeting ligands. This provides a robust method for attaching cell-targeting moieties to the surface of a lipid-based nanoparticle that incorporates OTG.

[Click to download full resolution via product page](#)

Caption: Hypothetical Drug Delivery System Using OTG.

B. Functional Excipient in Lipid Formulations: The long, saturated C18 chain of OTG is structurally similar to lipids like stearic acid, making it highly compatible with lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and liposomes.[\[12\]](#)

- In SLNs: OTG could be incorporated into the solid lipid matrix during formulation. The octadecyl chain would integrate seamlessly, while the thiol group would be presented at the nanoparticle surface. This creates a "functionalized" SLN, providing a reactive site for attaching polyethylene glycol (PEG) to increase circulation time or for conjugating targeting molecules, without needing to pre-synthesize complex functional lipids.

Safety and Handling

The available safety data for **octadecyl thioglycolate** suggests it has a low hazard profile. A Safety Data Sheet (SDS) notes that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.^[5]

However, it is crucial to consider the chemistry of its parent compound, thioglycolic acid. Thioglycolic acid and its salts are known to be toxic if swallowed, can cause skin burns, and are potential skin sensitizers.^{[13][14]} While the ester linkage in OTG is generally stable, hydrolysis under acidic or basic conditions could release free thioglycolic acid. Therefore, caution is warranted.

Table 3: Recommended Handling and Storage

Aspect	Recommendation	Rationale
Personal Protective Equipment (PPE)	Safety glasses, nitrile gloves, lab coat. ^[5]	To prevent eye and skin contact.
Handling	Use in a well-ventilated area or a fume hood. ^[5] Avoid generating dust.	To minimize inhalation risk and exposure to the unpleasant thiol odor.
Storage	Keep container tightly closed in a cool, dark place. ^[5] Store away from strong oxidizing agents.	To prevent air oxidation of the thiol group to a disulfide and maintain stability.
Disposal	Dispose of in accordance with local, state, and federal regulations for chemical waste.	To ensure environmental safety.

Conclusion

Octadecyl thioglycolate is a molecule of significant utility, bridging the gap between materials science and the life sciences. Its well-established role in forming high-quality self-assembled monolayers provides a foundation for its use in surface modification and nanotechnology. By understanding the distinct functionalities of its thiol head and alkyl tail, researchers in drug development can envision novel applications, particularly in creating functionalized, targeted, and stimuli-responsive nanoparticle systems. While further research is needed to validate its efficacy and safety as a pharmaceutical excipient, its chemical properties and straightforward synthesis make it a compelling tool for the next generation of advanced therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Octadecyl Thioglycolate | 10220-46-9 | TCI AMERICA [tcichemicals.com]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. Octadecyl Thioglycolate | 10220-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 8. glyceryl thioglycolate, 30618-84-9 [thegoodsentscompany.com]
- 9. specialchem.com [specialchem.com]
- 10. Octadecyl Thioglycolate, 25G | Labscoop [labscoop.com]
- 11. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics —Brow Lamination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is octadecyl thioglycolate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162388#what-is-octadecyl-thioglycolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com